molecular formula C20H17FN4O B2910950 N-[cyano(1-phenyl-1H-pyrazol-4-yl)methyl]-3-(4-fluorophenyl)propanamide CAS No. 1280844-05-4

N-[cyano(1-phenyl-1H-pyrazol-4-yl)methyl]-3-(4-fluorophenyl)propanamide

Cat. No.: B2910950
CAS No.: 1280844-05-4
M. Wt: 348.381
InChI Key: AUUCMAWDAMQQGT-UHFFFAOYSA-N
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Description

“N-[cyano(1-phenyl-1H-pyrazol-4-yl)methyl]-3-(4-fluorophenyl)propanamide” is a compound that has been synthesized and studied for its insecticidal activities . It is part of a series of novel diphenyl-1H-pyrazole derivatives with a cyano substituent .


Synthesis Analysis

The synthesis of this compound involves a series of reactions. The general procedure involves the interaction of para-substituted acetophenone with phenylhydrazine hydrochloride coupled with sodium acetate in anhydrous ethanol to form 1-phenyl-2-(1-phenylethylidene) hydrazine . This is then dissolved in a cold mixed solution of DMF and POCl3, stirred at 50-60°C for 5 hours . The resulting mixture is poured into ice-cold water, a saturated solution of sodium hydroxide is added to neutralize the mixture, and the solid precipitate is filtered, washed with water, dried and recrystallized from ethanol to give the compounds .


Molecular Structure Analysis

The molecular structure of this compound includes a pyrazole ring, which is a five-membered ring with two nitrogen atoms. It also contains a cyano substituent and a fluorophenyl group .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include the formation of 1-phenyl-2-(1-phenylethylidene) hydrazine from para-substituted acetophenone and phenylhydrazine hydrochloride, followed by a reaction with DMF and POCl3 .


Physical and Chemical Properties Analysis

The compound is a pale yellow crystal with a melting point of 167-169℃ . Its 1H NMR spectrum and MS (ESI) spectrum have been reported .

Mechanism of Action

The compound is believed to target the insect ryanodine receptor (RyR), making it a promising candidate for the development of novel insecticides . Molecular docking showed the predicted binding mode between the compound and the protein receptor, suggesting that the compound could be a possible activator of insect RyR .

Safety and Hazards

The compound may be harmful by inhalation, in contact with skin, and if swallowed. It may cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Future Directions

The compound’s insecticidal activities against diamondback moth (Plutella xylostella) indicate that it could be a potent insecticide . Future research could focus on further exploring its insecticidal properties and potential applications in pest control .

Properties

IUPAC Name

N-[cyano-(1-phenylpyrazol-4-yl)methyl]-3-(4-fluorophenyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17FN4O/c21-17-9-6-15(7-10-17)8-11-20(26)24-19(12-22)16-13-23-25(14-16)18-4-2-1-3-5-18/h1-7,9-10,13-14,19H,8,11H2,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUUCMAWDAMQQGT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C=C(C=N2)C(C#N)NC(=O)CCC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17FN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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